molecular formula C6H12O2 B2885548 2-(Tetrahydrofuran-2-yl)ethanol CAS No. 33606-34-7

2-(Tetrahydrofuran-2-yl)ethanol

Cat. No.: B2885548
CAS No.: 33606-34-7
M. Wt: 116.16
InChI Key: FCAJYRVEBULFKS-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)ethanol is an organic compound with the molecular formula C6H12O2. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is known for its stability under standard conditions and its versatility in chemical synthesis and industrial applications .

Mechanism of Action

Target of Action

It’s known that this compound is an important raw material for the preparation of furan-based compounds .

Mode of Action

The mode of action of 2-(Tetrahydrofuran-2-yl)ethanol involves its conversion to 2-methyl tetrahydrofuran (2-MTHF) through a process of ring-opening and ring-closing . This process is facilitated by a catalyst, Ag–CeOx/MCM-41, synthesized by the impregnation method . The presence of the Ce4+/Ce3+ redox pair and Ag NPs (Ag0) on the surface of the Ag–CeOx/MCM-41 catalyst is crucial for this transformation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of 2-MTHF from furfural derivatives . The selective oxidation of this compound to 2-MTHF is a key step in these pathways .

Pharmacokinetics

It’s known that this compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

The result of the action of this compound is the production of 2-MTHF . This compound has various applications, including use as a biomass fuel additive, a green solvent, and an organic intermediate . In terms of drug synthesis, it can also be used as a chemical intermediate .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . The reaction conditions for the conversion of this compound to 2-MTHF were found to be optimal at 150 °C and 4 MPa O2 pressure . The compound should be stored in a cool, dry place, away from light for stability .

Biochemical Analysis

Biochemical Properties

It is known to be a stable compound under normal conditions . It is soluble in water and can mix with various organic solvents .

Temporal Effects in Laboratory Settings

2-(Tetrahydrofuran-2-yl)ethanol is known to be stable under normal conditions . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tetrahydrofuran-2-yl)ethanol can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-(Tetrahydrofuran-2-yl)acetaldehyde using palladium on activated charcoal as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of furfural derivatives. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Tetrahydrofuran-2-yl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydrofuran-2-yl)ethanol is unique due to its combination of a tetrahydrofuran ring and an ethanol group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

2-(oxolan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAJYRVEBULFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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